

In-Depth Technical Guide to the Molecular Structure of the Hexaammineruthenium(II) Ion

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Compound of Interest

Compound Name: Hexaammineruthenium(II) chloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of the hexaammineruthenium(II) ion, a coordination complex of significant interest in chemical research and drug development.

Core Molecular Structure

The hexaammineruthenium(II) ion, $[\text{Ru}(\text{NH}_3)_6]^{2+}$, is a well-characterized coordination complex featuring a central ruthenium atom in the +2 oxidation state. Six ammonia (NH_3) ligands coordinate to the ruthenium center, forming a highly symmetric octahedral geometry. This arrangement is a cornerstone of its chemical behavior and reactivity.

Structural Parameters

The precise determination of the molecular structure of the hexaammineruthenium(II) ion has been accomplished through single-crystal X-ray diffraction studies of its salts. While the crystal structure of the chloride salt is not readily available, analysis of the closely related hexaammineruthenium(III) bromide sulfate, $[\text{Ru}(\text{NH}_3)_6]\text{Br}[\text{SO}_4]$, provides valuable insight into the Ru-N bond length. In this complex, the Ru-N bond length was determined to be 210.7 (7) pm.^{[1][2]} It is important to note that the Ru-N bond in the hexaammineruthenium(II) ion is expected to be slightly longer than in the Ru(III) analogue due to the lower positive charge on the central metal ion, which results in a weaker electrostatic attraction for the ammonia ligands.

The coordination geometry of the $[\text{Ru}(\text{NH}_3)_6]^{2+}$ ion is octahedral. In an ideal octahedral geometry, the N-Ru-N bond angles are 90° between adjacent ligands and 180° between trans ligands. Spectroscopic and crystallographic data are consistent with this highly symmetric arrangement.

Parameter	Value
Coordination Geometry	Octahedral
Ru-N Bond Length (in $[\text{Ru}(\text{NH}_3)_6]^{3+}$)	210.7 (7) pm[1][2]
N-Ru-N Bond Angles	$\sim 90^\circ$ and 180°

Experimental Protocols

The synthesis and characterization of the hexaammineruthenium(II) ion, typically as its chloride salt ($[\text{Ru}(\text{NH}_3)_6]\text{Cl}_2$), are fundamental procedures in inorganic chemistry.

Synthesis of Hexaammineruthenium(II) Chloride

A common laboratory-scale synthesis involves the reduction of a ruthenium(III) precursor in the presence of ammonia. A general procedure is outlined below, adapted from established methods for the synthesis of hexamine complexes.[3][4]

Materials:

- Ruthenium(III) chloride hydrate ($\text{RuCl}_3 \cdot x\text{H}_2\text{O}$)
- Concentrated aqueous ammonia (NH_4OH)
- A reducing agent (e.g., hydrazine hydrate or zinc dust)
- Deionized water
- Ethanol
- Diethyl ether

Procedure:

- Dissolve a known amount of ruthenium(III) chloride hydrate in deionized water in a round-bottom flask.
- In a well-ventilated fume hood, carefully add an excess of concentrated aqueous ammonia to the ruthenium solution with constant stirring.
- Slowly add the reducing agent to the solution. The color of the solution should change, indicating the reduction of Ru(III) to Ru(II).
- Gently heat the reaction mixture under reflux for a specified period to ensure complete complexation.
- Allow the solution to cool to room temperature, which should result in the precipitation of the yellow crystalline product, **hexaammineruthenium(II) chloride**.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the collected crystals sequentially with small portions of cold deionized water, followed by ethanol, and finally diethyl ether to facilitate drying.
- Dry the product in a desiccator.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure of crystalline compounds.

Methodology:

- **Crystal Growth:** High-quality single crystals of a hexaammineruthenium(II) salt (e.g., iodide or bromide) are grown by slow evaporation of a saturated aqueous solution.
- **Data Collection:** A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
- **Structure Solution and Refinement:** The collected diffraction data are processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using

direct methods or Patterson methods, and the structure is refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Spectroscopic Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to probe the electronic transitions within the complex. The hexaammineruthenium(II) ion in aqueous solution typically exhibits absorption bands in the UV region.

Experimental Protocol:

- **Sample Preparation:** Prepare a dilute solution of **hexaammineruthenium(II) chloride** in deionized water of a known concentration.
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Data Acquisition:** Record the absorption spectrum over a wavelength range of approximately 200-800 nm, using deionized water as a reference. The resulting spectrum can be used to confirm the identity and purity of the complex. The UV-Vis spectrum of the related $[\text{Ru}(\text{NH}_3)_6]^{3+}$ ion shows characteristic peaks around 275 nm and 325 nm at its natural pH.[5]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of the molecule, including the Ru-N and N-H bonds.

Experimental Protocol:

- **Sample Preparation:** Prepare a solid sample for analysis. This can be done by creating a KBr pellet or a Nujol mull.[6][7]
 - **KBr Pellet:** Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
 - **Nujol Mull:** Grind a small amount of the sample with a drop of Nujol (mineral oil) to create a paste, which is then placed between two KBr or NaCl plates.

- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the infrared spectrum over the mid-IR range (typically 4000-400 cm^{-1}). The spectrum will show characteristic absorption bands for the N-H stretching and bending vibrations of the ammonia ligands, as well as the Ru-N stretching vibration at lower frequencies.[8]

Signaling Pathways and Logical Relationships

The hexaammineruthenium(II) ion is a key participant in electron transfer reactions, a fundamental process in many chemical and biological systems. Its ability to readily undergo a one-electron oxidation to hexaammineruthenium(III) makes it an excellent outer-sphere redox probe.

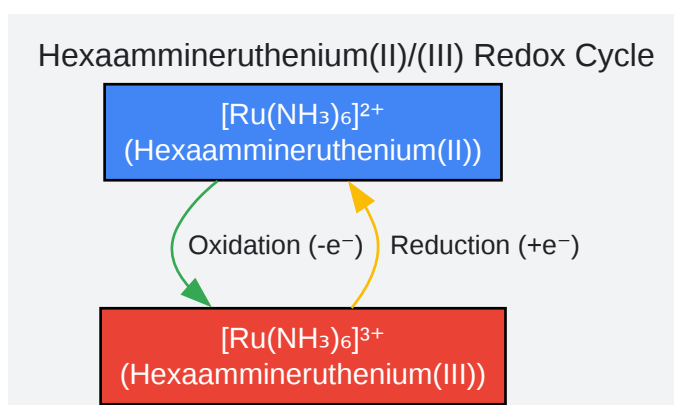
Redox Cycling of Hexaammineruthenium(II)/(III)

The reversible one-electron transfer between the +2 and +3 oxidation states is a defining characteristic of the hexaammineruthenium system. This process is crucial in its application in electrochemistry and studies of electron transfer mechanisms.[9][10][11]

The balanced half-reaction for the oxidation of hexaammineruthenium(II) is:



This equilibrium is central to its function as a redox mediator.



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Hexaammineruthenium(II)/(III) Redox Cycle

The diagram above illustrates the simple yet crucial one-electron transfer process that the hexaammineruthenium ion undergoes. This reversible redox behavior is fundamental to its application as a tool for studying electron transfer in a variety of chemical and biological systems.

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